molecular formula C13H11Cl2N3O3S B14631054 Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- CAS No. 55841-98-0

Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-

Cat. No.: B14631054
CAS No.: 55841-98-0
M. Wt: 360.2 g/mol
InChI Key: DSSWSGKVAWNMTK-UHFFFAOYSA-N
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Description

Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a sulfonyl group attached to a pyridine ring, which is further substituted with a 3,5-dichlorophenyl group. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dichloroaniline with 3-pyridinesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or sulfonyl derivatives.

Scientific Research Applications

Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: An amide derivative of acetic acid with analgesic and antipyretic properties.

    N-(4-aminophenyl)acetamide: Known for its use in the synthesis of dyes and pharmaceuticals.

    N-(3-nitrophenyl)acetamide: Utilized in organic synthesis and as an intermediate in the production of other chemicals.

Uniqueness

Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- is unique due to its specific structural features, such as the presence of both a sulfonyl group and a pyridine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

55841-98-0

Molecular Formula

C13H11Cl2N3O3S

Molecular Weight

360.2 g/mol

IUPAC Name

N-[2-(3,5-dichloroanilino)pyridin-3-yl]sulfonylacetamide

InChI

InChI=1S/C13H11Cl2N3O3S/c1-8(19)18-22(20,21)12-3-2-4-16-13(12)17-11-6-9(14)5-10(15)7-11/h2-7H,1H3,(H,16,17)(H,18,19)

InChI Key

DSSWSGKVAWNMTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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